molecular formula C18H16ClN3O2 B2917800 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate CAS No. 318248-39-4

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate

Cat. No. B2917800
CAS RN: 318248-39-4
M. Wt: 341.8
InChI Key: RTCLJHRJMBOLLL-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate”, are considered pharmacologically important active scaffolds. They possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was prepared in a series of syntheses to produce new pyrazole derivatives .


Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å .


Chemical Reactions Analysis

The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .

Scientific Research Applications

Anti-tubercular Agents

Compounds with a similar structure have been designed as promising anti-tubercular agents. They combine in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to target tuberculosis .

Cytotoxic Activity for Cancer Research

Derivatives of similar compounds have shown potential cytotoxic activity, which is significant for cancer research. The structure-activity relationship (SAR) study indicates that certain derivatives exhibit more potential cytotoxic activity compared to standards .

Antileishmanial and Antimalarial Evaluation

Some derivatives have been evaluated for their antileishmanial and antimalarial activities. Molecular simulation studies justify the potent in vitro activity of these compounds against specific targets like LmPTR1 pocket in Leishmania .

Synthesis of New Pyrazole Derivatives

The related pyrazole compounds are synthesized to produce new derivatives, which could have various scientific applications. The crystal structure of these compounds is determined by X-ray diffraction methods .

properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-22-17(19)15(16(21-22)13-8-4-2-5-9-13)12-24-18(23)20-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLJHRJMBOLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate

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